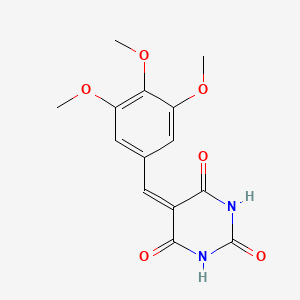
5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione is a derivative of barbituric acid, a heterocyclic compound with a pyrimidine ring structure. This compound is characterized by the presence of a 3,4,5-trimethoxybenzylidene group attached to the barbituric acid core. Barbituric acid derivatives have been extensively studied for their pharmacological and biological activities, making them valuable in various scientific research fields .
准备方法
The synthesis of 5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and barbituric acid. This reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product . Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .
化学反应分析
5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines, depending on the reducing agent used.
科学研究应用
5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione has diverse applications in scientific research:
作用机制
The mechanism of action of 5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system. This leads to its sedative and anticonvulsant effects . Additionally, the compound may inhibit enzymes like thioredoxin reductase and histone lysine-specific demethylase 1, contributing to its anticancer properties .
相似化合物的比较
5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione can be compared with other barbituric acid derivatives, such as:
Phenobarbital: A widely used barbiturate with anticonvulsant and sedative properties.
Thiobarbituric acid derivatives: Compounds with similar structures but containing sulfur atoms, exhibiting different pharmacological activities.
5-Arylidene barbituric acids: These compounds have various arylidene groups attached to the barbituric acid core, showing diverse biological activities. The uniqueness of this compound lies in its specific trimethoxybenzylidene group, which imparts distinct chemical and biological properties compared to other derivatives.
生物活性
5-(3,4,5-trimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a hexahydropyrimidine core substituted with a benzylidene moiety containing three methoxy groups. The presence of these functional groups may influence its solubility, stability, and interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage.
- Research Findings : A study demonstrated that derivatives of hexahydropyrimidine compounds showed a marked increase in antioxidant activity as measured by DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains.
- Case Study : In vitro studies showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are of great interest.
- Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models of inflammation, treatment with the compound resulted in reduced paw edema and inflammatory cell infiltration.
Data Table: Summary of Biological Activities
| Biological Activity | Assay Method | Results | Reference |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | Significant activity (IC50 = 25 µg/mL) | |
| Antimicrobial | MIC Assay | Effective against S. aureus and E. coli (MIC = 32 µg/mL) | |
| Anti-inflammatory | Paw Edema Model | Reduced edema by 40% |
The mechanisms underlying the biological activities of this compound may involve:
- Free Radical Scavenging : The methoxy groups enhance electron donation capabilities.
- Inhibition of Enzymatic Activity : Potential inhibition of cyclooxygenase (COX) enzymes could explain its anti-inflammatory effects.
- Membrane Disruption : Antimicrobial activity may arise from the compound's ability to disrupt bacterial cell membranes.
属性
IUPAC Name |
5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(17)15-14(19)16-13(8)18/h4-6H,1-3H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILAHWJMFWKLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














